

# SU11274 as an ATP-Competitive Inhibitor of c-Met: A Technical Guide

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## Compound of Interest

Compound Name: SU11274

Cat. No.: B1681149

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## Abstract

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical mediator of cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention. **SU11274** is a potent and selective, small-molecule inhibitor that competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides an in-depth overview of **SU11274**, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its experimental application.

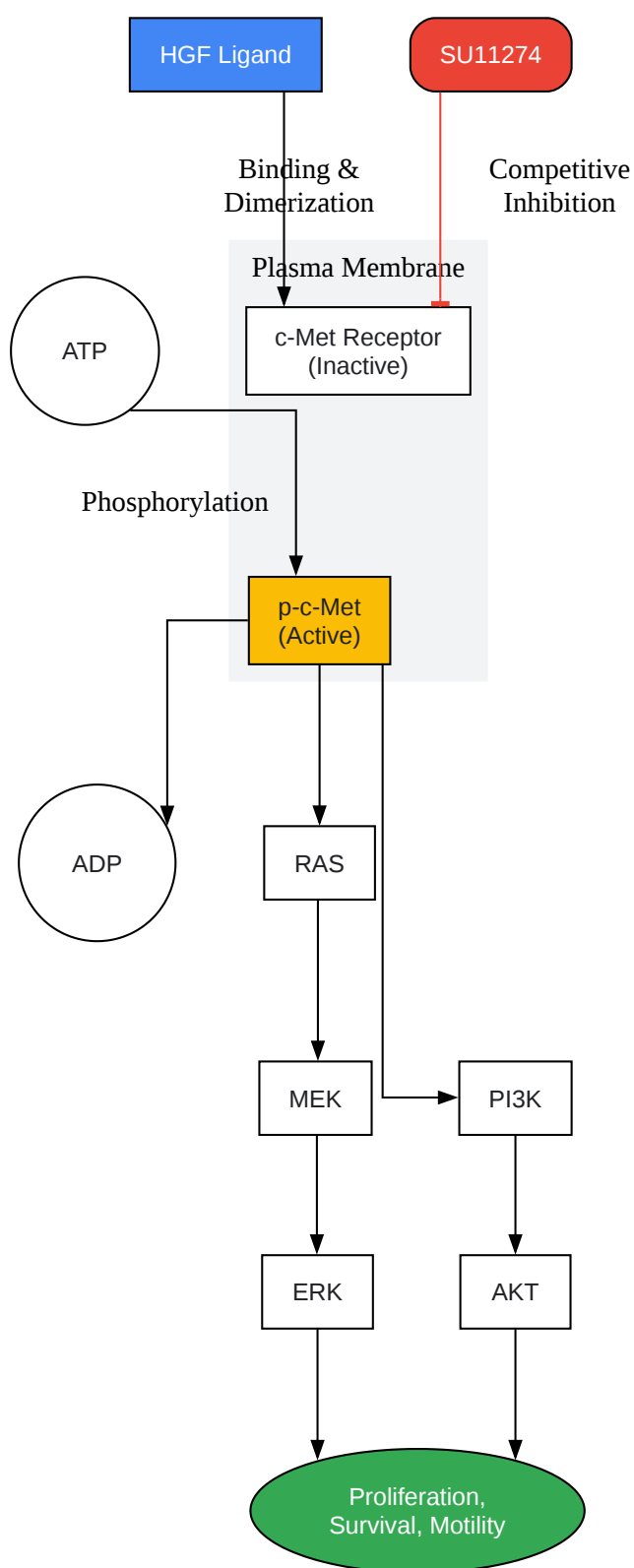
## Introduction to c-Met Signaling and SU11274

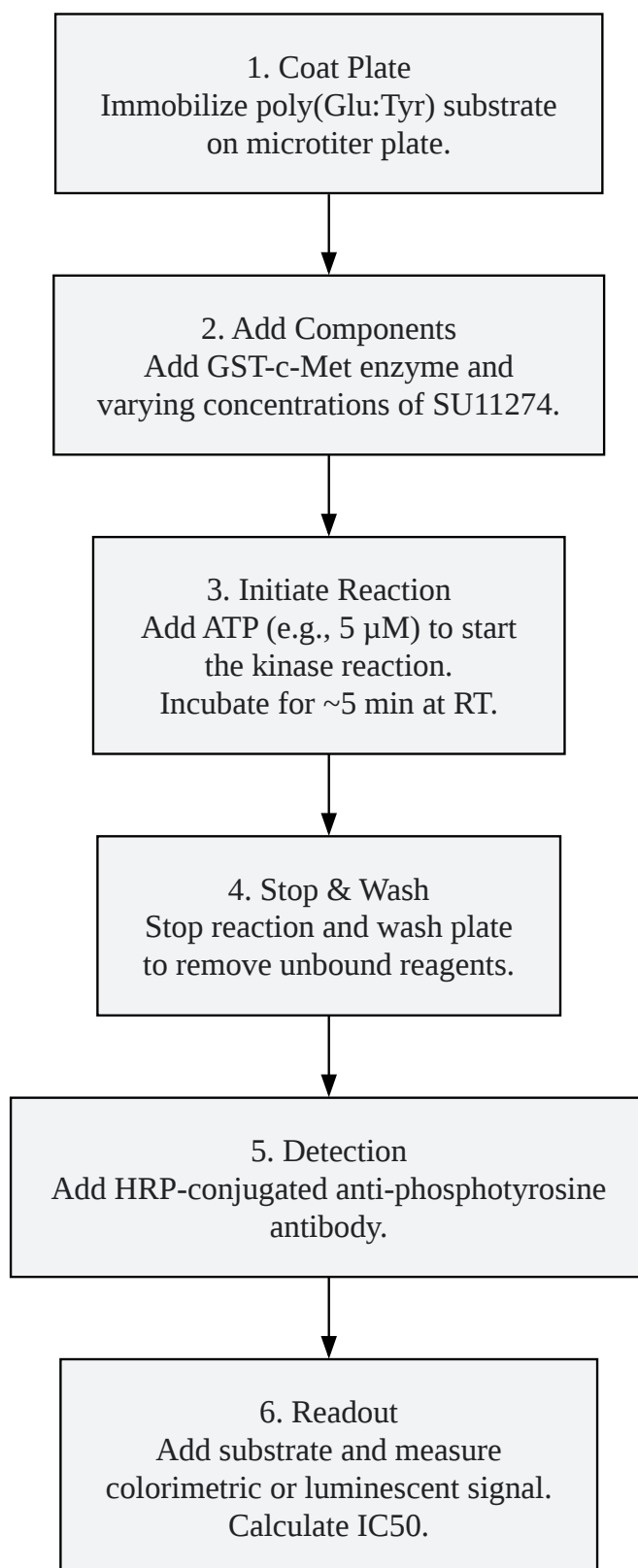
The c-Met proto-oncogene encodes a transmembrane receptor tyrosine kinase that, upon binding its sole ligand HGF, undergoes dimerization and autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within its catalytic loop.[1] This activation event creates docking sites for various adaptor proteins, leading to the engagement of major downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation.[2][3][4] In many malignancies, c-Met activity is deregulated through overexpression, gene amplification, or activating mutations, leading to constitutive signaling that promotes tumor growth and metastasis.[1][4][5][6]

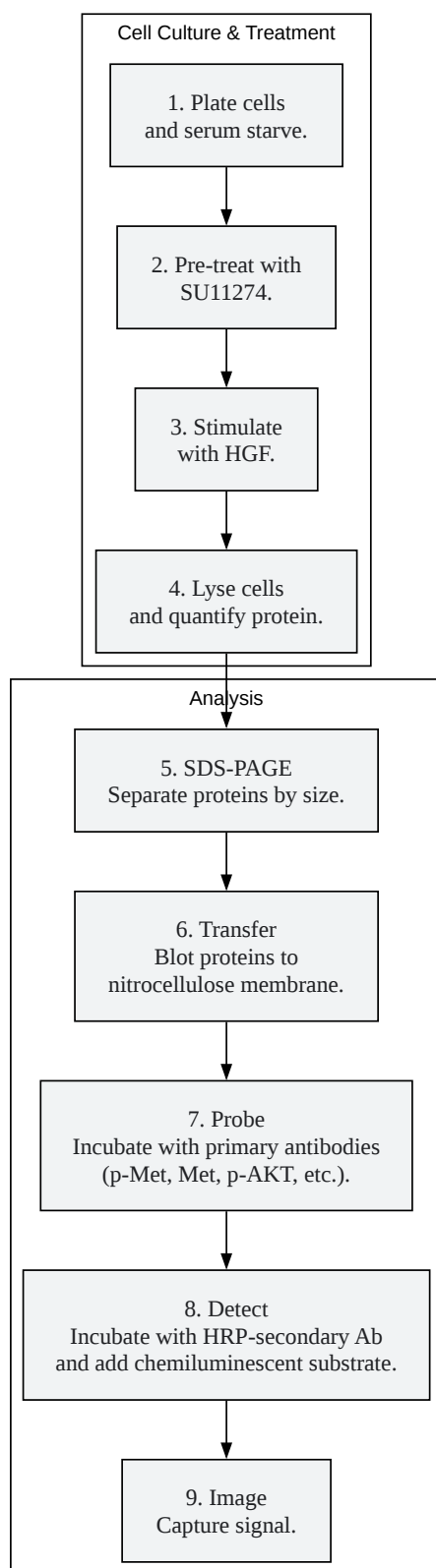
**SU11274** was identified as a selective, ATP-competitive inhibitor of c-Met's catalytic activity.<sup>[7]</sup><sup>[8]</sup> It belongs to the Class I type of c-Met inhibitors, which are characterized by a U-shaped conformation that binds to the kinase's activation loop.<sup>[1]</sup> By occupying the ATP-binding site, **SU11274** effectively blocks the kinase function, preventing the phosphorylation of c-Met and inhibiting the activation of its downstream effectors.<sup>[6]</sup><sup>[9]</sup><sup>[10]</sup>

## Mechanism of Action of SU11274

**SU11274** exerts its inhibitory effect by competing with endogenous ATP for binding to the catalytic kinase domain of the c-Met receptor.<sup>[3]</sup><sup>[7]</sup><sup>[11]</sup><sup>[12]</sup> This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues in the activation loop of the c-Met protein. The lack of autophosphorylation means the receptor remains in an inactive state, unable to recruit and phosphorylate downstream substrate and adaptor proteins, thus abrogating the entire signaling cascade.<sup>[4]</sup><sup>[6]</sup>







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